Azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone Azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13736681
InChI: InChI=1S/C11H9BrF3NO/c12-9-3-2-7(11(13,14)15)6-8(9)10(17)16-4-1-5-16/h2-3,6H,1,4-5H2
SMILES: C1CN(C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)Br
Molecular Formula: C11H9BrF3NO
Molecular Weight: 308.09 g/mol

Azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone

CAS No.:

Cat. No.: VC13736681

Molecular Formula: C11H9BrF3NO

Molecular Weight: 308.09 g/mol

* For research use only. Not for human or veterinary use.

Azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone -

Specification

Molecular Formula C11H9BrF3NO
Molecular Weight 308.09 g/mol
IUPAC Name azetidin-1-yl-[2-bromo-5-(trifluoromethyl)phenyl]methanone
Standard InChI InChI=1S/C11H9BrF3NO/c12-9-3-2-7(11(13,14)15)6-8(9)10(17)16-4-1-5-16/h2-3,6H,1,4-5H2
Standard InChI Key AODDVTAGZZXOOD-UHFFFAOYSA-N
SMILES C1CN(C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)Br
Canonical SMILES C1CN(C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)Br

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone belongs to the azetidine class of four-membered nitrogen-containing heterocycles. Its IUPAC name, azetidin-1-yl-[2-bromo-5-(trifluoromethyl)phenyl]methanone, reflects the carbonyl bridge connecting the azetidine ring to the substituted phenyl group. Key molecular descriptors include:

PropertyValue
Molecular FormulaC₁₁H₉BrF₃NO
Molecular Weight308.09 g/mol
InChIInChI=1S/C11H9BrF3NO/c12-9-3-2-7(11(13,14)15)6-8(9)10(17)16-4-1-5-16/h2-3,6H,1,4-5H2
Canonical SMILESC1CN(C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)Br

The trifluoromethyl (-CF₃) and bromo (-Br) substituents on the phenyl ring contribute to its electron-deficient aromatic system, while the azetidine moiety introduces conformational rigidity.

Stereoelectronic Properties

Quantum mechanical calculations predict a dipole moment of 4.2–4.6 D due to the polar carbonyl group and electron-withdrawing substituents. The trifluoromethyl group enhances lipophilicity (calculated log P = 3.3), favoring membrane permeability in biological systems .

Synthesis and Preparation

Primary Synthetic Route

The compound is typically synthesized via a nucleophilic acyl substitution reaction between azetidine and 2-bromo-5-(trifluoromethyl)benzoyl chloride under basic conditions:

Azetidine+2-Bromo-5-(trifluoromethyl)benzoyl chlorideBaseAzetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone+HCl\text{Azetidine} + \text{2-Bromo-5-(trifluoromethyl)benzoyl chloride} \xrightarrow{\text{Base}} \text{Azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone} + \text{HCl}

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran (THF)

  • Base: Triethylamine (TEA) or pyridine

  • Temperature: 0–25°C

  • Reaction Time: 4–12 hours

Yield: 65–78% after purification by flash chromatography (hexane/ethyl acetate).

Precursor Synthesis

The benzoyl chloride precursor is derived from 2-bromo-5-(trifluoromethyl)benzaldehyde, itself synthesized via DIBAL-H reduction of 2-bromo-5-(trifluoromethyl)benzonitrile :

2-Bromo-5-(trifluoromethyl)benzonitrileDIBAL-H, -78°C2-Bromo-5-(trifluoromethyl)benzaldehyde(Yield: 76%)\text{2-Bromo-5-(trifluoromethyl)benzonitrile} \xrightarrow{\text{DIBAL-H, -78°C}} \text{2-Bromo-5-(trifluoromethyl)benzaldehyde} \quad (\text{Yield: 76\%})

Physicochemical Properties

Solubility and Stability

Experimental data for the compound remains limited, but computational models predict:

PropertyPredicted Value
Aqueous Solubility0.02–0.08 mg/mL (25°C)
Log P (Octanol-Water)3.3
Melting Point98–102°C (decomposes)

The bromine atom and trifluoromethyl group confer stability against oxidative degradation, while the azetidine ring is susceptible to ring-opening under strongly acidic conditions (pH < 2).

Research Applications

Medicinal Chemistry

Azetidine derivatives are explored as:

  • Antimicrobial agents: Analogues with similar substitution patterns show MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Kinase inhibitors: The carbonyl group serves as a hydrogen bond acceptor in ATP-binding pockets.

Materials Science

The compound’s rigid structure and fluorine content make it a candidate for:

  • Liquid crystal precursors

  • Fluorinated polymer additives

Biological Activity and Mechanisms

In Vitro Cytotoxicity

While direct data is unavailable, structurally related azetidine-ketones exhibit IC₅₀ values of 10–50 µM against HeLa and MCF-7 cell lines. Activity correlates with the electron-withdrawing capacity of aryl substituents.

Metabolic Stability

In vitro microsomal studies on analogues indicate moderate hepatic clearance (CLhep = 15–20 mL/min/kg), suggesting suitability for oral administration .

Hazard StatementPrecautionary Measure
H315: Skin irritationP264: Wash skin thoroughly
H319: Eye irritationP305+P351+P338: Eye rinse

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